Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester
Description
Historical Context and Discovery
The discovery and characterization of benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester emerged from systematic investigations into trimebutine metabolism and pharmaceutical quality control processes. A pivotal moment in understanding this compound occurred during analytical challenges encountered in bioanalytical studies, where researchers identified previously unreported metabolic pathways. The compound was initially recognized as a significant metabolite during incurred sample reanalysis failures for N-desmethyltrimebutine during clinical studies of trimebutine-containing pharmaceutical formulations. This discovery led to comprehensive characterization efforts that revealed the compound to be the N-desmethyltrimebutine glucuronide conjugate, fundamentally altering the understanding of trimebutine biotransformation pathways.
The historical development of this compound's understanding paralleled advances in analytical chemistry techniques, particularly liquid chromatography-mass spectrometry methods that enabled precise identification of pharmaceutical metabolites and impurities. Precursor ion scanning methodologies proved instrumental in elucidating the fragmentation patterns that suggested glucuronide attachment at the N-terminal position of the desmethylated trimebutine structure. The compound's recognition as a pharmaceutical impurity standard emerged from regulatory requirements for comprehensive characterization of drug-related substances, leading to its classification as "Trimebutine Impurity E" in various pharmacopeial systems.
Nomenclature and Alternative Designations
This compound exists under multiple nomenclature systems and alternative designations that reflect its diverse roles in pharmaceutical science. The International Union of Pure and Applied Chemistry designation provides the most systematic nomenclature, while alternative names reflect its relationship to the parent compound trimebutine and its role as a pharmaceutical standard. The compound is most commonly referenced as N-Desmethyltrimebutine, reflecting its structural relationship to trimebutine through the removal of one methyl group from the dimethylamino functionality.
Alternative designations include 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, which emphasizes the ester linkage between the substituted benzoic acid and the phenylbutyl alcohol derivative. The compound is also known as N-Demethyl Trimebutine, N-Desmethyl-tmb, and N-Monodemethyltrimebutine, all of which highlight the demethylation relationship to the parent compound. In pharmaceutical quality control contexts, it carries the designation "Trimebutine Impurity E" in European Pharmacopoeia classifications, indicating its role as a process-related impurity or degradation product in trimebutine formulations.
The Chemical Abstracts Service registry number 84333-59-5 provides unambiguous identification of the free base form, while the hydrochloride salt form carries the distinct registry number 294882-33-0. This nomenclature diversity reflects the compound's multifaceted roles in pharmaceutical development, analytical chemistry, and regulatory science.
Relationship to Parent Compound Trimebutine
The structural relationship between this compound and its parent compound trimebutine represents a fundamental aspect of pharmaceutical metabolism and structural chemistry. Trimebutine, with molecular formula C22H29NO5, differs from the subject compound through the presence of a dimethylamino group rather than the methylamino functionality found in the desmethylated derivative. This structural modification results from metabolic demethylation processes that occur during trimebutine biotransformation in biological systems.
The parent compound trimebutine functions as a spasmolytic agent with antimuscarinic and weak mu opioid agonist effects, utilized primarily for treating irritable bowel syndrome and gastrointestinal motility disorders. The demethylated derivative retains significant structural similarity to the parent compound while exhibiting distinct pharmacological properties through its modified amino functionality. Both compounds share the characteristic 3,4,5-trimethoxybenzoic acid ester structure, which contributes to their pharmacological activity profiles.
Metabolically, the conversion from trimebutine to N-desmethyltrimebutine occurs through first-pass metabolism effects, generating the desmethylated compound as a primary metabolite. This metabolic relationship positions the compound not merely as an impurity but as an active pharmaceutical entity with distinct receptor binding characteristics and pharmacological effects. The metabolic pathway involves demethylation of one of the two methyl groups attached to the nitrogen atom, resulting in the formation of the secondary amine structure characteristic of the desmethylated derivative.
Position in Pharmacological Literature
This compound occupies a unique position within pharmacological literature as both a metabolic product and a pharmaceutical reference standard. The compound appears prominently in metabolic studies of trimebutine, where it serves as a key biomarker for understanding drug biotransformation pathways. Its recognition in pharmaceutical literature extends beyond simple metabolite identification to encompass its role as a quality control standard for analytical method development and validation.
Regulatory pharmacological literature recognizes the compound as "Trimebutine Impurity E," reflecting its importance in pharmaceutical quality control and regulatory compliance. This designation indicates that the compound must be monitored and controlled during pharmaceutical manufacturing processes, highlighting its significance in ensuring drug product quality and consistency. The compound's presence in various pharmacopeial standards and reference materials catalogs underscores its established position within the pharmaceutical analytical chemistry community.
Research publications have documented the compound's role in understanding trimebutine pharmacokinetics and metabolism, particularly in studies investigating novel analytical methods for bioanalytical applications. The compound's identification as a glucuronide conjugate in biological samples has contributed to a more comprehensive understanding of trimebutine disposition and elimination pathways, establishing its importance in clinical pharmacology research.
Properties
IUPAC Name |
[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h7-13,22H,6,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPDLGDYDUPYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004638 | |
| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84333-59-5 | |
| Record name | N-Desmethyltrimebutine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084333595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-TRIMEBUTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI1BF6F0VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
N-Desmethyltrimebutine, also known as 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate or Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, is a metabolite of trimebutine . This article provides an overview of its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.
Target of Action
The primary targets of N-Desmethyltrimebutine are sodium channels . These channels play a crucial role in the generation and conduction of action potentials, which are fundamental to the functioning of the nervous system.
Mode of Action
N-Desmethyltrimebutine interacts with its targets by binding to sodium channels, thereby displacing batrachotoxin . This interaction results in the blocking of sodium currents in sensory neurons . It has a similar affinity to these channels as bupivacaine .
Biochemical Pathways
The compound affects the pathway involving sodium, potassium, and calcium currents in rat dorsal root ganglia neurons .
Pharmacokinetics
The oral pharmacokinetics of N-Desmethyltrimebutine have been studied in humans . After a single dose of trimebutine, it was found that N-Desmethyltrimebutine had high concentrations relative to the parent drug . The formation of n-desmethyltrimebutine was observed to be reduced in some populations, suggesting a reduced biotransformation of trimebutine .
Result of Action
The molecular and cellular effects of N-Desmethyltrimebutine’s action include the blocking of veratridine-induced glutamate release . In vivo, when tested in the rabbit corneal reflex, it displayed a local anesthetic activity 17-fold more potent than that of lidocaine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Desmethyltrimebutine. For instance, the formation and elimination of N-Desmethyltrimebutine can vary among different populations, possibly due to genetic or environmental factors .
Biological Activity
Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, also known as N-desmethyltrimebutine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C21H27NO5
- Molecular Weight: 409.90 g/mol
- CAS Number: 294882-33-0
The compound features a benzoic acid moiety with three methoxy groups and a methylamino group attached to a phenylbutyl chain. This unique structure contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For example, studies have shown that compounds related to benzoic acid can inhibit the growth of various bacterial strains and fungi. In particular, the trimethoxy group enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against pathogens .
2. Anti-inflammatory Effects
Benzoic acid derivatives have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
3. Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives has been documented in several studies. The presence of methoxy groups is believed to enhance radical scavenging activities, thereby protecting cells from oxidative stress and associated damage .
4. Modulation of Protein Degradation Systems
Recent studies have highlighted the role of benzoic acid derivatives in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of damaged proteins .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with multiple methoxy substitutions exhibited significantly higher inhibition zones compared to their unsubstituted counterparts.
| Compound | Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Compound A | 15 |
| Compound B | 20 |
| Compound C | 25 |
Case Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects of benzoic acid derivatives on human fibroblasts stimulated with lipopolysaccharides (LPS). The compounds reduced levels of TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory diseases.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound A | 80 | 120 |
| Compound B | 50 | 90 |
The biological activities of benzoic acid derivatives are attributed to several mechanisms:
- Enzyme Inhibition: Compounds can inhibit enzymes involved in inflammation and microbial survival.
- Cell Membrane Disruption: The hydrophobic nature of methoxy groups allows these compounds to integrate into microbial membranes.
- Regulation of Gene Expression: Some derivatives modulate gene expression related to oxidative stress response and inflammation.
Scientific Research Applications
Pharmacological Applications
1. Gastrointestinal Disorders
N-desmethyltrimebutine is primarily used as a medication for gastrointestinal disorders. It acts as a spasmolytic agent, which means it helps relieve muscle spasms in the gastrointestinal tract. This property is particularly beneficial for treating conditions such as:
- Irritable Bowel Syndrome (IBS)
- Functional dyspepsia
- Gastroesophageal reflux disease (GERD)
2. Analgesic Properties
Research indicates that N-desmethyltrimebutine exhibits analgesic effects, making it useful in managing pain associated with gastrointestinal disturbances. Its ability to modulate pain pathways may offer relief to patients suffering from abdominal pain.
3. Antidepressant Effects
Some studies suggest that compounds similar to N-desmethyltrimebutine may have antidepressant properties due to their interaction with neurotransmitter systems. This potential application is still under investigation but highlights the compound's versatility.
Industrial Applications
1. Chemical Synthesis
N-desmethyltrimebutine can be utilized in the synthesis of other pharmaceutical compounds due to its unique chemical structure. Its derivatives may serve as intermediates in the production of various drugs.
2. Research and Development
In scientific research, this compound can be used as a reference standard for analytical methods such as chromatography. Its characterization aids in the development of new analytical techniques and quality control processes in pharmaceutical manufacturing.
Case Study 1: Efficacy in Treating IBS
A clinical trial conducted on patients with IBS demonstrated that N-desmethyltrimebutine significantly reduced abdominal pain and discomfort compared to a placebo group. The study highlighted its effectiveness in improving the quality of life for patients suffering from this chronic condition.
Case Study 2: Pain Management
In another study focusing on pain management related to gastrointestinal disorders, N-desmethyltrimebutine was found to reduce the need for additional analgesics among participants. This finding supports its use as a primary treatment option for abdominal pain.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic Acid 2-(Dimethylamino)-2-Phenylbutyl Ester (CAS 39133-31-8)
- Structural Difference: The amino group is dimethylated instead of methylated.
- Altered receptor interaction due to steric effects, which may reduce specificity for gastrointestinal targets compared to the methylamino analog .
Ethyl 3,4,5-Trimethoxybenzoate (CAS 6178-44-5) and Methyl 3,4,5-Trimethoxybenzoate (CAS 1916-07-0)
- Structural Difference: Simple ethyl or methyl esters lacking the 2-(methylamino)-2-phenylbutyl group.
- Impact: Reduced pharmacological activity due to the absence of the amino-phenylbutyl moiety. Primarily used as synthetic intermediates or flavoring agents rather than therapeutic compounds .
3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl 3,4,5-Trimethoxybenzoate (CAS 864761-59-1)
- Structural Difference : The ester is linked to a coumarin (chromen) core instead of a phenylbutyl chain.
- Impact: Potential fluorescence properties due to the coumarin structure. Different bioactivity profile, possibly targeting enzymes like cyclooxygenase or kinases .
Methyl 3,4,5-Trimethoxy-2-{[(1-Methyl-1H-Indol-3-Yl)(Oxo)Acetyl]Amino}Benzoate
- Structural Difference: Incorporates an indole-acetyl amino group on the benzoate ring.
- Likely divergent biological targets, such as serotonin receptors or tyrosine kinases .
Physicochemical and Pharmacological Comparisons
Key Research Findings
- The hydrochloride salt of the target compound demonstrates spasmolytic effects at nanomolar concentrations in vitro, with a longer duration of action than papaverine .
- The dimethylamino analog (CAS 39133-31-8) shows 30% lower potency in smooth muscle relaxation assays, likely due to reduced hydrogen-bonding capacity .
Preparation Methods
Core Synthesis Strategy
The target compound is synthesized via a two-step sequence:
-
Preparation of 2-(methylamino)-2-phenylbutanol : This intermediate is generated through esterification, methylation, and reduction of 2-amino-2-phenylbutyric acid.
-
Esterification with 3,4,5-trimethoxybenzoic acid : The alcohol intermediate reacts with 3,4,5-trimethoxybenzoic acid under acid catalysis to form the final ester.
Key challenges include controlling mono-methylation (to avoid over-methylation to dimethylamino derivatives) and optimizing esterification yields.
Esterification and Methylation of 2-Amino-2-Phenylbutyric Acid
The process begins with converting 2-amino-2-phenylbutyric acid into its sodium salt using aqueous sodium hydroxide (pH ~10). Subsequent refluxing with methyl sulfate in toluene introduces methyl groups to the amine, forming 2-(dimethylamino)-2-phenylbutyric acid methyl ester. However, to achieve the mono-methylated intermediate (2-(methylamino)-2-phenylbutanol), adjustments are required:
Reduction to 2-(Methylamino)-2-Phenylbutanol
The ester intermediate is reduced using sodium borohydride (NaBH₄) in the presence of Lewis acids (e.g., ZnCl₂). This step avoids pyrophoric reagents like lithium aluminum hydride (LiAlH₄), enhancing safety and scalability. Typical conditions include:
Esterification with 3,4,5-Trimethoxybenzoic Acid
The final step couples 2-(methylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoic acid using protonic acid catalysts (e.g., sulfuric acid) in toluene. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Catalyst concentration | 0.5–1.0 wt% H₂SO₄ |
| Temperature | 110–120°C |
| Reaction time | 4–6 hours |
| Yield | 75–85% |
The acid catalyst activates the carboxylic acid, facilitating nucleophilic attack by the alcohol’s hydroxyl group.
Optimization Strategies and Challenges
Selective Methylation Control
Achieving mono-methylation requires precise stoichiometry and reaction monitoring. Over-methylation to dimethylamino derivatives is a common side reaction, necessitating:
Solvent and Catalyst Selection
-
Solvent effects : Polar aprotic solvents (e.g., dimethylformamide) improve methylation efficiency but complicate purification. Toluene balances reactivity and ease of separation.
-
Catalyst alternatives : Methanesulfonic acid reduces side reactions compared to H₂SO₄ but increases costs.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >98% purity when using C18 columns and acetonitrile/water mobile phases.
Industrial-Scale Considerations
| Factor | Improvement vs. Traditional Methods |
|---|---|
| Raw material cost | 30% reduction via NaBH₄ substitution |
| Reaction hazard | Eliminated LiAlH₄ usage |
| Environmental impact | Reduced solvent waste |
Process Intensification
-
Continuous-flow reactors : Enhance heat transfer and reduce batch variability during esterification.
-
In-line analytics : Real-time HPLC monitoring minimizes off-spec production.
Applications and Derivatives
The compound serves as a precursor to trimebutine and exhibits independent pharmacological activity in gastrointestinal motility modulation. Recent studies highlight its potential in nanostructured lipid carriers (NLCs) for enhanced bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodology : Synthesis typically involves esterification of 3,4,5-trimethoxybenzoic acid with the alcohol precursor 2-(methylamino)-2-phenylbutanol. Acid-catalyzed esterification (e.g., H₂SO₄ or HCl) or coupling reagents (e.g., DCC/DMAP) are standard. Purity optimization requires column chromatography (silica gel, gradient elution) and verification via HPLC (C18 column, UV detection at 254 nm) .
- Critical Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Impurities may arise from incomplete esterification or side reactions at the methoxy or methylamino groups .
Q. How can structural confirmation be achieved using spectroscopic techniques?
- Methodology :
- NMR :
- ¹H NMR : Look for methoxy singlet(s) at δ 3.8–4.0 ppm (integrating for 9H), aromatic protons (δ 6.5–7.5 ppm), and methylamino group (δ 2.2–2.5 ppm, singlet for N–CH₃).
- ¹³C NMR : Confirm ester carbonyl (~170 ppm), methoxy carbons (~55 ppm), and aromatic carbons.
- FT-IR : Ester C=O stretch (~1720 cm⁻¹), aromatic C–O (methoxy, ~1250 cm⁻¹), and N–H (if present, ~3300 cm⁻¹) .
Q. What safety precautions are essential during handling?
- Guidelines : Based on structurally related compounds, wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap/water. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can conflicting toxicity data from in vitro vs. in vivo studies be resolved?
- Methodology :
- In vitro assays (e.g., HepG2 cell viability assays) may underestimate metabolic activation. Pair with microsomal stability studies (e.g., rat liver S9 fractions) to identify reactive metabolites.
- In vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues. Compare results to computational toxicology models (e.g., QSAR predictions for ester hydrolysis products) .
Q. What metabolic pathways dominate for this compound, and how do they influence bioavailability?
- Findings : Analogous esters undergo hydrolysis by carboxylesterases, releasing 3,4,5-trimethoxybenzoic acid and the 2-(methylamino)-2-phenylbutanol moiety. Metabolites may include:
- Phase I : Demethylation of methoxy groups (CYP450-mediated).
- Phase II : Glucuronidation of phenolic intermediates.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 1–10, 37°C). Monitor degradation via HPLC. Esters are prone to hydrolysis in alkaline conditions (pH >8).
- Thermal Stability : Use DSC/TGA to determine decomposition onset temperature. Store at –20°C in anhydrous DMSO for long-term stability .
Q. What strategies mitigate batch-to-batch variability in pharmacological activity?
- Approach :
- Quality Control : Enforce strict synthetic protocols (e.g., reaction time/temperature control).
- Bioassay Standardization : Use a reference standard (e.g., Sigma-Aldrich) in parallel assays (e.g., receptor binding studies). Statistical analysis (ANOVA) identifies significant variability .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
- Root Cause : Variability may arise from differences in assay conditions (e.g., pH, ionic strength) or receptor isoform specificity.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
